(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide
Overview
Description
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple methoxy and chloro substituents. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-2,5-dimethoxybenzaldehyde and 3-methoxy-4-(pentyloxy)benzaldehyde. These compounds undergo a series of reactions such as condensation, reduction, and amide formation under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide: shares similarities with other compounds that have methoxy and chloro substituents, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties
Properties
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO5/c1-5-6-7-12-30-19-10-8-16(13-22(19)29-4)9-11-23(26)25-18-15-20(27-2)17(24)14-21(18)28-3/h8-11,13-15H,5-7,12H2,1-4H3,(H,25,26)/b11-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXFOHPLCQVEG-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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